N-cyclohexyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-CYCLOHEXYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a cyclohexyl group, a pyrazole ring, and a pyrimidine ring with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Pyrimidine Intermediate: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the substituents on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols.
Scientific Research Applications
N-CYCLOHEXYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be utilized in the design of new pesticides or herbicides due to its potential bioactivity.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: shares structural similarities with other heterocyclic compounds such as imidazoles, triazoles, and thiazoles.
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Triazole Derivatives: Often used in pharmaceuticals and agrochemicals for their stability and bioactivity.
Uniqueness
The uniqueness of N-CYCLOHEXYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE lies in its combination of a cyclohexyl group with a pyrazole and pyrimidine ring, along with a trifluoromethyl substituent. This specific arrangement of functional groups imparts distinct physicochemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C16H20F3N5 |
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Molecular Weight |
339.36 g/mol |
IUPAC Name |
N-cyclohexyl-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H20F3N5/c1-10-12(9-24(2)23-10)13-8-14(16(17,18)19)22-15(21-13)20-11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H,20,21,22) |
InChI Key |
KGBRXGQVGDUOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)NC3CCCCC3)C(F)(F)F)C |
Origin of Product |
United States |
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